5-methyl-2-{[4-(4-methylphenoxy)butyl]sulfanyl}-1H-benzimidazole
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Overview
Description
5-methyl-2-{[4-(4-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core with a methyl group at the 5-position and a 4-(4-methylphenoxy)butylsulfanyl substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-{[4-(4-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 5-position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 4-(4-methylphenoxy)butylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzodiazole core with 4-(4-methylphenoxy)butylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-{[4-(4-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the sulfanyl group or reduce other functional groups.
Substitution: The benzodiazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated benzodiazole derivatives.
Substitution: Functionalized benzodiazole derivatives with various substituents.
Scientific Research Applications
5-methyl-2-{[4-(4-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its benzodiazole core.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-2-{[4-(4-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole
- 5-methoxy-2-{[4-(4-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole
Uniqueness
5-methyl-2-{[4-(4-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific substituents, which can significantly influence its chemical and biological properties. The presence of the 4-(4-methylphenoxy)butylsulfanyl group provides distinct steric and electronic effects, differentiating it from other benzodiazole derivatives.
Properties
Molecular Formula |
C19H22N2OS |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
6-methyl-2-[4-(4-methylphenoxy)butylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H22N2OS/c1-14-5-8-16(9-6-14)22-11-3-4-12-23-19-20-17-10-7-15(2)13-18(17)21-19/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,21) |
InChI Key |
TZUBUBZFYJDGJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCSC2=NC3=C(N2)C=C(C=C3)C |
Origin of Product |
United States |
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